1-amino-2-(2-nitrophenyl)guanidine;nitric acid
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Overview
Description
1-amino-2-(2-nitrophenyl)guanidine;nitric acid is a compound that has garnered interest due to its unique chemical structure and potential applications. This compound contains an amino group, a nitrophenyl group, and a guanidine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(2-nitrophenyl)guanidine typically involves the reaction of 2-nitroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane.
Cyclization: Acidic or basic conditions, solvents like ethanol or methanol.
Major Products Formed
Reduction: 1-amino-2-(2-aminophenyl)guanidine.
Substitution: Various substituted guanidines.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-amino-2-(2-nitrophenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-2-(2-nitrophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-amino-2-nitroguanidine: A high-energy nitrogen-rich compound with good detonation properties and low sensitivities.
2-nitroaniline: A precursor in the synthesis of 1-amino-2-(2-nitrophenyl)guanidine.
Guanidine derivatives: Compounds with similar guanidine moieties used in various applications.
Properties
IUPAC Name |
1-amino-2-(2-nitrophenyl)guanidine;nitric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2.HNO3/c8-7(11-9)10-5-3-1-2-4-6(5)12(13)14;2-1(3)4/h1-4H,9H2,(H3,8,10,11);(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZSBBOKURESAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)NN)[N+](=O)[O-].[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)NN)[N+](=O)[O-].[N+](=O)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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